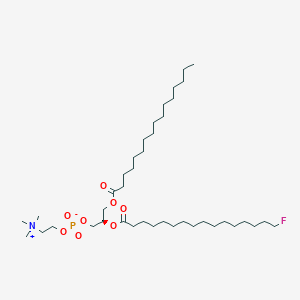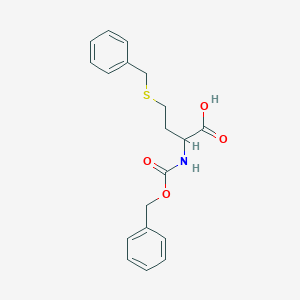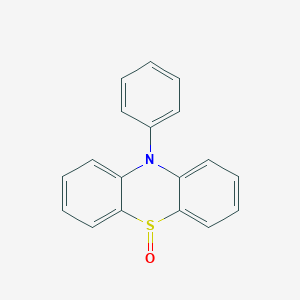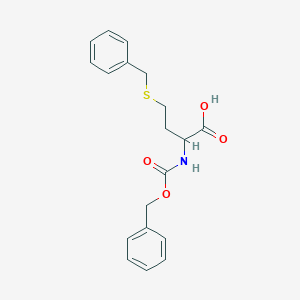![molecular formula C9H14O2 B11940088 1-Oxaspiro[4.5]decan-6-one CAS No. 129529-81-3](/img/structure/B11940088.png)
1-Oxaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[45]decan-6-one is a unique organic compound characterized by its spirocyclic structure, which includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decan-6-one can be synthesized through a variety of methods. One notable method involves the Prins/pinacol cascade reaction. This process typically uses aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, leading to the formation of the spirocyclic structure with high selectivity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[4.5]decan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different spirocyclic derivatives.
Substitution: This reaction can replace hydrogen atoms with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce different spirocyclic alcohols.
Scientific Research Applications
1-Oxaspiro[4.5]decan-6-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Oxaspiro[4.5]decan-6-one exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
- 1-Oxaspiro[4.5]decan-2-one
- 6-Oxaspiro[4.5]decan-9-one
- 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol
Uniqueness: 1-Oxaspiro[4.5]decan-6-one is unique due to its specific spirocyclic structure and the position of the oxygen atom within the ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
129529-81-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-oxaspiro[4.5]decan-6-one |
InChI |
InChI=1S/C9H14O2/c10-8-4-1-2-5-9(8)6-3-7-11-9/h1-7H2 |
InChI Key |
YOJIYPFKKGAVKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCO2)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)


![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)








![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)

